molecular formula C11H11NO2S B3127655 4-(2-Methylphenyl)thiomorpholine-3,5-dione CAS No. 338421-24-2

4-(2-Methylphenyl)thiomorpholine-3,5-dione

Cat. No.: B3127655
CAS No.: 338421-24-2
M. Wt: 221.28 g/mol
InChI Key: SXITVAGDLNAWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol It is a thiomorpholine derivative, characterized by the presence of a thiomorpholine ring substituted with a 2-methylphenyl group at the 4-position and carbonyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)thiomorpholine-3,5-dione typically involves the reaction of 2-methylphenylthiol with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiomorpholine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methylphenyl)thiomorpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and carbonyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylphenyl)morpholine-3,5-dione: Similar structure but with an oxygen atom instead of sulfur in the ring.

    4-(2-Methylphenyl)piperidine-3,5-dione: Similar structure but with a piperidine ring instead of thiomorpholine.

    4-(2-Methylphenyl)thiomorpholine-2,6-dione: Similar structure but with carbonyl groups at different positions.

Uniqueness

4-(2-Methylphenyl)thiomorpholine-3,5-dione is unique due to the presence of both a thiomorpholine ring and carbonyl groups at the 3 and 5 positions. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2-methylphenyl)thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8-4-2-3-5-9(8)12-10(13)6-15-7-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXITVAGDLNAWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylphenyl)thiomorpholine-3,5-dione
Reactant of Route 2
4-(2-Methylphenyl)thiomorpholine-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(2-Methylphenyl)thiomorpholine-3,5-dione
Reactant of Route 4
4-(2-Methylphenyl)thiomorpholine-3,5-dione
Reactant of Route 5
4-(2-Methylphenyl)thiomorpholine-3,5-dione
Reactant of Route 6
4-(2-Methylphenyl)thiomorpholine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.